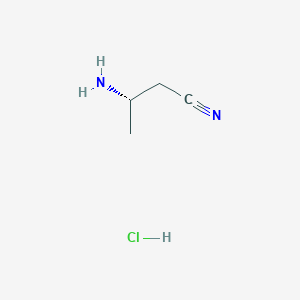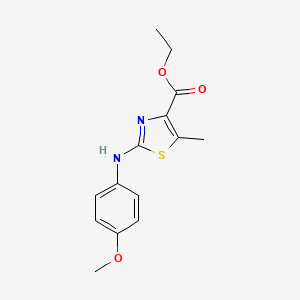
(S)-3-Aminobutanenitrile hydrochloride
Descripción general
Descripción
“(S)-3-Aminobutanenitrile hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a nitrile group (-CN) attached to a butane backbone. The “(S)” indicates it’s a specific stereoisomer of this compound. Hydrochloride refers to the presence of a hydrochloric acid moiety, which is often used to improve the solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-3-Aminobutanenitrile hydrochloride” would likely involve a four-carbon chain (butane) with an amino group and a nitrile group attached. The exact positions of these groups on the chain, and the configuration around the chiral center, would depend on the specific compound .Chemical Reactions Analysis
Amines and nitriles are both reactive groups. Amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. Nitriles can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-3-Aminobutanenitrile hydrochloride” would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the stereochemistry of the compound, and the presence of the hydrochloride moiety .Aplicaciones Científicas De Investigación
Pharmaceutical Development
(S)-3-Aminobutanenitrile hydrochloride: is utilized in the synthesis of pharmaceutical compounds. Its role as a building block in medicinal chemistry is crucial for developing drugs with chiral centers. It can be used to synthesize beta-blockers and antidepressants , where the introduction of the chiral center is vital for the drug’s bioactivity .
Chemical Synthesis
In the realm of chemical synthesis, this compound serves as an intermediate for the preparation of various organic molecules . It is particularly valuable in the synthesis of gamma-amino acids and their derivatives, which are important in creating peptides and peptidomimetics with potential therapeutic applications .
Material Science
In material science, (S)-3-Aminobutanenitrile hydrochloride can be involved in the creation of polymeric materials . These materials may have applications in creating biodegradable plastics or smart materials that respond to environmental stimuli .
Biochemistry
Biochemically, this compound can be used to study enzyme-substrate interactions, especially in enzymes that recognize or modify nitrile groups . It can also be used to explore the metabolic pathways of similar structures within biological systems .
Environmental Science
Environmental scientists can use (S)-3-Aminobutanenitrile hydrochloride to develop sensors for detecting nitriles or related compounds in environmental samples. It could also play a role in the bioremediation of nitrile-contaminated sites by studying the degradation pathways .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography to help identify and quantify similar compounds in complex mixtures. It’s also useful in method development for chiral separations .
Agriculture
Although not a direct application, derivatives of (S)-3-Aminobutanenitrile hydrochloride could be investigated for their potential use in agricultural chemistry . For instance, they might be used in the synthesis of plant growth regulators or pesticides that require specific chiral configurations for their activity .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their therapeutic properties. It’s particularly relevant in the design of small molecule drugs that target specific chiral receptors or enzymes within the body .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-aminobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOMYYHJZHVWDF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminobutanenitrile hydrochloride | |
CAS RN |
1073666-54-2 | |
| Record name | (3S)-3-aminobutanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















